molecular formula C15H13NO2 B11485434 6-Methoxydibenzo[b,f]oxepin-3-amine

6-Methoxydibenzo[b,f]oxepin-3-amine

Cat. No.: B11485434
M. Wt: 239.27 g/mol
InChI Key: GIMWCCCIKOEXBT-UHFFFAOYSA-N
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Description

6-Methoxydibenzo[b,f]oxepin-3-amine is an organic compound with the molecular formula C15H13NO2. It belongs to the class of dibenzo[b,f]oxepines, which are known for their diverse biological activities. This compound is characterized by a dibenzo[b,f]oxepin core structure with a methoxy group at the 6th position and an amine group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxydibenzo[b,f]oxepin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methoxydibenzo[b,f]oxepin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted dibenzo[b,f]oxepin derivatives.

Scientific Research Applications

6-Methoxydibenzo[b,f]oxepin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxydibenzo[b,f]oxepin-3-amine involves its interaction with molecular targets such as tubulin heterodimers. By binding to the colchicine-binding site on tubulin, the compound disrupts the microtubular cytoskeleton, leading to the inhibition of cell division and induction of apoptosis in cancer cells . This mechanism is similar to that of other colchicine-site-binding agents, which are known to overcome multi-drug resistance in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxydibenzo[b,f]oxepin-3-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. The methoxy group enhances the compound’s lipophilicity, while the amine group allows for interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

10-methoxybenzo[b][1]benzoxepin-2-amine

InChI

InChI=1S/C15H13NO2/c1-17-13-4-2-3-11-6-5-10-7-8-12(16)9-14(10)18-15(11)13/h2-9H,16H2,1H3

InChI Key

GIMWCCCIKOEXBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C=C2)C=CC(=C3)N

Origin of Product

United States

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